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The table below summarizes the key efficacy and clinical data for Lurtotecan and its liposomal formulation.

Property Free Lurtotecan Liposomal Lurtotecan (OSI-211 /| NX 211)
Drug Class Water-soluble, semisynthetic Liposomal formulation of Lurtotecan [3] [4]
camptothecin analog
(topoisomerase | inhibitor) [1]
[2]
Preclinical 3-5 times more potent than Superior antitumor activity and increased
Efficacy topotecan in vitro [2] therapeutic index (3 to 14-fold greater)

Clinical Response

Key PK
Improvement

Dose-Limiting
Toxicities (DLT)

N/A

N/A

Neutropenia,
thrombocytopenia [2]

compared to free lurtotecan and topotecan in
xenograft models [1] [2] [4]

Ovarian Cancer (Phase Il): 15.4% response
rate (6/39 pts) on days 1,2,3 schedule [5].
Leukemia (Phase I): 78% (14/18 pts) achieved
transient bone marrow aplasia [3]

1500-fold increase in plasma AUC; 40-fold
higher tumor concentration in mice [1] [4]

Mucositis, diarrhea, myelosuppression
(neutropenia) [3] [5]
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Property Free Lurtotecan Liposomal Lurtotecan (OSI-211 /| NX 211)
Maximum Varied by schedule [6] 3.7 mg/m?/day (x3 days) for leukemia [3]; 1.8
Tolerated Dose mg/m?/day (x3 days) for solid tumors [5]

(MTD)

Developmental Clinical development halted [1] Clinical development halted after Phase Il [1] [7]
Status

Detailed Experimental Data and Protocols

The efficacy data in the table above comes from specific preclinical and clinical studies. Here is a detailed

look at the methodologies used.

Preclinical Studies (NX 211)

The superior efficacy of the liposomal formulation was established through the following experiments [4]:

e Objective: To compare the antitumor efficacy, pharmacokinetics, and biodistribution of NX 211 with
free lurtotecan.

e Experimental Models: Used nude mice and mice bearing KB (nasopharynx) or ES-2 (ovarian) human
tumor xenografts.

e Dosing: A single intravenous dose or repeated doses of NX 211, free lurtotecan, or topotecan were
administered. Efficacy was measured by tumor growth inhibition and log10 cell kill.

e Pharmacokinetic Analysis: Plasma levels of the drugs were measured after administration. NX 211
showed a significantly prolonged plasma residence time and a drastically reduced volume of
distribution.

e Biodistribution: Twenty-four hours after administration of radiolabeled compounds to ES-2 tumor-
bearing mice, tumors and tissues were analyzed. The tumors of NX 211-treated mice had a 40-fold
increase in radiolabeled compound compared to mice treated with free lurtotecan.

Clinical Trial in Ovarian Cancer (Phase Il)

A randomized Phase II trial directly compared two schedules of liposomal lurtetecan (OSI-211) in patients

with relapsed ovarian cancer [5]:
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¢ Objective: To identify the more promising intravenous schedule for further study.
e Patient Population: 80 eligible women with relapsed, measurable epithelial ovarian, fallopian, or
primary peritoneal cancer after one or two prior chemotherapy regimens.
¢ Dosing Regimens:
o Arm A: OSI-211 at 1.8 mg/m2 via 30-minute IV infusion on days 1, 2, and 3, every 3 weeks.
o Arm B: OSI-211 at 2.4 mg/m? via 30-minute 1V infusion on days 1 and 8, every 3 weeks.
e Primary Outcome: Objective response rate as confirmed by independent radiologic review.

Mechanism of Action

Lurtotecan, like other camptothecin-derived drugs, is a topoisomerase I (Topo I) inhibitor [7]. The

following diagram illustrates how it exerts its cytotoxic effect.
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Why Was Lurtotecan's Development Halted?

Despite promising efficacy signals, particularly for the liposomal form, the clinical development of

Lurtotecan was ultimately halted. The search results indicate this decision was primarily based on business

and strategic "Return on Investment" (ROI) considerations rather than a lack of biological activity [1].

At the time, it faced a competitive landscape with other established drugs like Doxil, and the projected

commercial returns did not justify the costs of advancing to large-scale Phase III trials [1].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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